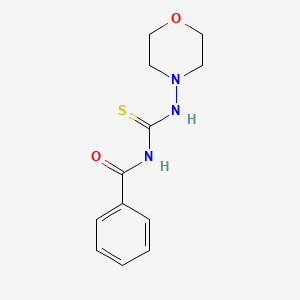

N-(morpholin-4-ylcarbamothioyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(morpholin-4-ylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c16-11(10-4-2-1-3-5-10)13-12(18)14-15-6-8-17-9-7-15/h1-5H,6-9H2,(H2,13,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKSOQOBRQAUPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC(=S)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N Morpholin 4 Ylcarbamothioyl Benzamide

Classical Synthetic Routes to N-(morpholin-4-ylcarbamothioyl)benzamide

The traditional approaches to synthesizing this compound and its derivatives are foundational in organic chemistry, primarily relying on the reaction of a pre-formed or in situ generated acyl isothiocyanate with an amine.

Reaction of Benzoyl Isothiocyanate with Morpholine (B109124)

The most direct and frequently employed method for synthesizing this compound involves the reaction between benzoyl isothiocyanate and morpholine. Benzoyl isothiocyanate is a key intermediate that contains two electrophilic carbon atoms, making it highly reactive towards nucleophiles like the secondary amine group in morpholine. arkat-usa.org

The synthesis is straightforward: benzoyl isothiocyanate is treated with morpholine, often in a suitable organic solvent like acetone (B3395972) or dichloromethane (B109758) at room temperature. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the carbon atom of the isothiocyanate group (-N=C=S). This addition reaction is typically efficient and leads to the formation of the desired N-acylthiourea derivative. A series of N-acyl-morpholine-4-carbothioamides has been prepared using this convenient synthesis method. nih.gov The general reaction is depicted below:

Reaction Scheme: C₆H₅CO-NCS + C₄H₉NO → C₁₂H₁₄N₂O₂S (Benzoyl Isothiocyanate + Morpholine → this compound)

This method's reliability has made it a standard for producing various substituted N-acylthioureas. For instance, the synthesis of N-(morpholine-4-carbothioyl)-4-nitro-benzamide follows this pathway, demonstrating its applicability to precursors with different substituents on the benzoyl ring. nih.govresearchgate.net

Alternative Precursor-Based Syntheses (e.g., Benzoyl Chloride and Thiocyanate (B1210189) Chemistry)

An alternative and common classical route involves the in situ generation of benzoyl isothiocyanate from more readily available precursors, primarily benzoyl chloride and a thiocyanate salt. arkat-usa.org This method avoids the need to isolate the often-sensitive benzoyl isothiocyanate intermediate.

The process typically involves two steps within a single pot:

Formation of Benzoyl Isothiocyanate : Benzoyl chloride is reacted with a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in a solvent like acetone. chemicalbook.comprepchem.com This reaction produces benzoyl isothiocyanate and a chloride salt (e.g., ammonium chloride).

Reaction with Morpholine : Morpholine is then added to the reaction mixture. The in situ-generated benzoyl isothiocyanate readily reacts with morpholine to yield the final product, this compound. researchgate.net

A typical procedure involves dissolving ammonium thiocyanate in acetone, followed by the addition of benzoyl chloride. prepchem.com After a brief reflux, the amine (in this case, morpholine) is added to the mixture to complete the synthesis. prepchem.com The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) has been reported to enhance the yield of the final product in related syntheses. researchgate.net

| Precursors | Reagents/Solvents | Key Steps | Outcome |

| Benzoyl Chloride, Ammonium Thiocyanate, Morpholine | Acetone | 1. Reaction of benzoyl chloride with ammonium thiocyanate. prepchem.com2. Subsequent addition of morpholine to the mixture. researchgate.net | In situ formation of benzoyl isothiocyanate followed by reaction with morpholine to yield the target compound. |

| Benzoyl Chloride, Potassium Thiocyanate, Morpholine | Dichloromethane/Acetone, PEG-400 (catalyst) | 1. Catalytic reaction of benzoyl chloride and KSCN to form benzoyl isothiocyanate. chemicalbook.com2. Addition of morpholine. | Efficient formation of the intermediate, leading to the final product. |

Advanced Synthetic Strategies and Optimization

To address the limitations of classical methods, such as long reaction times and reliance on volatile organic solvents, advanced synthetic strategies have been developed. These include microwave-assisted synthesis, one-pot reactions, and the application of green chemistry principles.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By using microwave irradiation, this method provides uniform and specific heating, which can dramatically reduce reaction times, increase product yields, and improve reproducibility. nih.govjocpr.com

In the synthesis of related thiourea (B124793) and morpholine derivatives, microwave irradiation has proven highly effective. For example, the synthesis of a bis-thiourea derivative saw a significant increase in yield from 44% (conventional reflux) to 73% (microwave), while the reaction time plummeted from 24 hours to just 10 minutes. researchgate.net Similarly, the synthesis of chalcones containing a morpholine ring was reduced from 3-4 hours to 2-3 minutes using microwave irradiation. jocpr.com These results highlight the potential of microwave assistance to significantly optimize the synthesis of this compound.

Comparative Synthesis Data

| Method | Reaction Time | Yield | Reference |

| Conventional Reflux (Bis-thiourea) | 24 hours | 44% | researchgate.net |

| Microwave Irradiation (Bis-thiourea) | 10 minutes | 73% | researchgate.net |

| Conventional Stirring (Quinolinyl Chalcone) | 3-4 hours | - | jocpr.com |

| Microwave Irradiation (Quinolinyl Chalcone) | 2-3 minutes | - | jocpr.com |

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) offer a highly efficient synthetic pathway by combining several reaction steps into a single procedure without isolating intermediates. nih.gov This approach reduces solvent waste, saves time, and simplifies the purification process. organic-chemistry.org

A green, catalyst-free, one-pot cascade synthesis for N-acyl thiocarbamides has been developed. rsc.org This method involves the activation of an N-acyl saccharin (B28170) with ammonium thiocyanate, which then reacts with an amine like morpholine. The strategy is noted for its mild conditions and high atom efficiency. rsc.org While starting from a different benzoyl precursor, this demonstrates a sophisticated one-pot approach applicable to this class of compounds. The development of such MCRs for this compound, potentially combining benzoyl chloride, a thiocyanate salt, and morpholine in a single optimized step, represents a significant advancement in synthetic efficiency. nih.govresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of thiourea derivatives.

Key green approaches relevant to this synthesis include:

Use of Sustainable Solvents : A reported method for synthesizing N-acyl thiocarbamides employs 2-MeTHF, a more sustainable solvent alternative to traditional chlorinated solvents. rsc.org

Catalyst-Free Reactions : The development of catalyst-free methods, such as the one-pot synthesis of morpholine glycoconjugates, aligns with green chemistry goals by simplifying reactions and reducing chemical waste. rsc.orgresearchgate.net

Solvent-Free Conditions : Following the principle that "the best solvent is no solvent," microwave-assisted syntheses can often be performed under solventless conditions, further reducing environmental impact. nih.govnih.gov The synthesis of thiocarbamido-naphthols has been achieved using sunlight and natural fruit juices like lemon juice as a medium, showcasing a novel and eco-friendly approach. orientjchem.org

Atom Economy and Reduced Waste : One-pot syntheses naturally lead to higher atom economy and lower E-factors (a measure of waste generated), which are central tenets of green chemistry. rsc.org

Mechanistic Investigations of the Synthesis of this compound

The reaction mechanism for the formation of N-acylthioureas, including this compound, has been investigated through computational studies, such as Density Functional Theory (DFT). researchgate.netnih.gov The synthesis proceeds through a two-step mechanism.

The first step is the formation of the electrophilic benzoyl isothiocyanate intermediate from the reaction of benzoyl chloride and ammonium thiocyanate.

The second, and key, step is the nucleophilic addition of the amine (morpholine) to the carbon atom of the isothiocyanate group (-N=C=S). mdpi.com DFT studies on analogous systems suggest that this reaction proceeds through a transition state where the nitrogen atom of morpholine attacks the central carbon of the isothiocyanate. researchgate.netnih.gov This is followed by a proton transfer, likely from the morpholine nitrogen to the isothiocyanate nitrogen, to yield the final this compound product. Computational analysis of a similar reaction, the formation of N-(carbomylcarbamothioyl)benzamide, indicates that the process involves two transition states, with the first being the rate-determining step. researchgate.netnih.gov This initial step involves the precise orientation of the reactants to facilitate the nucleophilic attack. researchgate.netnih.gov

Comprehensive Spectroscopic and Advanced Structural Elucidation of N Morpholin 4 Ylcarbamothioyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of N-(morpholin-4-ylcarbamothioyl)benzamide. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR data allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the benzamide (B126), morpholine (B109124), and thioamide N-H protons. The aromatic protons of the benzoyl group typically appear as a complex multiplet system in the downfield region, between δ 7.40 and 8.10 ppm. Specifically, the two protons ortho to the carbonyl group are the most deshielded due to the electron-withdrawing nature of the amide.

The morpholine ring exhibits two characteristic signals, corresponding to the methylene protons adjacent to the oxygen and nitrogen atoms. The protons (H-3'/5') adjacent to the oxygen atom are expected to resonate at approximately δ 3.60-3.80 ppm, while the protons (H-2'/6') adjacent to the nitrogen atom appear slightly more downfield, typically in the range of δ 3.80-4.00 ppm.

Two distinct, broad singlets corresponding to the two N-H protons are observed at the furthest downfield region of the spectrum, often above δ 11.0 ppm. The significant deshielding of these protons is indicative of their involvement in strong intramolecular hydrogen bonding, likely between the benzoyl C=O and the adjacent N-H, and the thioamide sulfur and the other N-H, which stabilizes a planar conformation of the core structure uokerbala.edu.iqresearchgate.net.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH -C=O | ~11.5 | Broad Singlet | Deshielded due to hydrogen bonding and proximity to C=O. |

| NH -C=S | ~13.0 | Broad Singlet | Highly deshielded due to environment and hydrogen bonding. |

| Benzoyl H-2/6 | 7.90 - 8.10 | Multiplet | Ortho to the carbonyl group. |

| Benzoyl H-3/4/5 | 7.40 - 7.60 | Multiplet | Meta and para to the carbonyl group. |

| Morpholine H-2'/6' | 3.80 - 4.00 | Triplet | Protons adjacent to the nitrogen atom. |

| Morpholine H-3'/5' | 3.60 - 3.80 | Triplet | Protons adjacent to the oxygen atom. |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Two characteristic signals in the downfield region correspond to the thiocarbonyl (C=S) and carbonyl (C=O) carbons. The C=S carbon is typically found significantly downfield, often in the range of δ 180-200 ppm, while the C=O carbon of the benzamide group resonates at approximately δ 165-170 ppm.

The aromatic carbons of the benzoyl ring produce signals between δ 125 and 135 ppm. The quaternary carbon (C-1) attached to the carbonyl group is typically observed around δ 132-134 ppm. The morpholine carbons appear in the aliphatic region of the spectrum; the carbons adjacent to the nitrogen (C-2'/6') are found around δ 50-53 ppm, and those adjacent to the oxygen (C-3'/5') are located further downfield at approximately δ 66-67 ppm rsc.org.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C =S | 180 - 200 | Thiocarbonyl carbon, highly deshielded. |

| C =O | 165 - 170 | Carbonyl carbon of the benzamide group. |

| Benzoyl C-1 | 132 - 134 | Quaternary carbon attached to C=O. |

| Benzoyl C-2/3/4/5/6 | 125 - 133 | Aromatic carbons. |

| Morpholine C-2'/6' | 50 - 53 | Carbons adjacent to the nitrogen atom. |

| Morpholine C-3'/5' | 66 - 67 | Carbons adjacent to the oxygen atom. |

While 1D NMR provides primary assignments, 2D NMR techniques are indispensable for the definitive confirmation of the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. Key expected correlations include those between the ortho, meta, and para protons on the benzoyl ring, and between the geminal and vicinal protons within the morpholine ring (i.e., between H-2'/6' and H-3'/5').

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct, one-bond connectivity between protons and the carbons they are attached to. It would definitively link the proton signals of the benzoyl ring and the morpholine methylene groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. This technique allows for the connection of the distinct structural fragments. Key expected correlations would include:

The N-H proton of the benzamide showing a correlation to the C=O and C=S carbons, confirming the acylthiourea linkage.

The ortho protons (H-2/6) of the benzoyl ring correlating to the C=O carbon.

The morpholine protons adjacent to nitrogen (H-2'/6') showing a correlation to the C=S carbon, confirming the attachment of the morpholine ring to the thiourea (B124793) moiety.

Together, these 2D NMR experiments provide an unambiguous and complete assignment of the molecular structure, leaving no doubt as to the connectivity of the benzoyl, thiourea, and morpholine components.

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is a valuable technique for identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum of the compound is dominated by strong absorption bands corresponding to the N-H, C=O, and C=S groups. The N-H stretching vibrations typically appear as one or two bands in the region of 3100-3400 cm⁻¹. The presence of strong hydrogen bonding can cause these bands to be broad and shifted to lower wavenumbers.

A strong, sharp absorption band corresponding to the C=O (amide I) stretching vibration is expected in the region of 1660-1680 cm⁻¹. The exact position is sensitive to the electronic environment and hydrogen bonding. The C=S stretching vibration is generally weaker than the C=O and appears in the fingerprint region, typically between 1000 and 1250 cm⁻¹. Other significant bands include C-N stretching and N-H bending vibrations.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3100 - 3400 | Medium-Strong, Broad | Thioamide N-H |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Benzoyl C-H |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium | Morpholine C-H |

| C=O Stretch (Amide I) | 1660 - 1680 | Strong | Benzoyl C=O |

| N-H Bend (Amide II) | 1510 - 1550 | Medium-Strong | N-H |

| C=S Stretch | 1000 - 1250 | Medium-Weak | Thiocarbonyl C=S |

| C-O-C Stretch | 1100 - 1120 | Strong | Morpholine Ether |

The positions and shapes of the key IR bands provide insight into the molecule's conformation. The relatively low frequency of the C=O stretching vibration and the broadness of the N-H stretching bands are strong evidence for the presence of significant intramolecular hydrogen bonding. This hydrogen bonding between the N-H proton and the carbonyl oxygen atom creates a stable six-membered pseudo-ring structure, which contributes to the planarity of the benzoylthiourea (B1224501) core researchgate.net. X-ray crystallography studies on analogous compounds, such as N-[(Morpholin-4-yl)carbonothio-yl]-4-nitro-benzamide, confirm that the morpholine ring typically adopts a stable chair conformation nih.gov. The strong band around 1115 cm⁻¹ is characteristic of the C-O-C asymmetric stretching of the morpholine ether linkage. The combination of these vibrational modes in the IR spectrum provides a clear fingerprint for the this compound structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is dictated by the presence of several chromophoric groups within its structure. The interplay of these groups through conjugation governs the molecule's interaction with ultraviolet and visible light, leading to characteristic absorption bands corresponding to specific electronic transitions.

Characterization of Chromophores and Conjugation Patterns

The principal chromophores in this compound are the benzoyl group (C₆H₅-C=O) and the thiourea moiety (-NH-C(S)-N-). The benzoyl group contains a phenyl ring conjugated with a carbonyl group, which constitutes a significant chromophoric system. This system is further extended by the lone pair of electrons on the adjacent nitrogen atom of the thiourea core.

Analysis of π-π Transitions and Absorption Maxima*

The UV-Vis spectrum of aroylthiourea derivatives, including this compound, is typically characterized by two main absorption bands. These bands are attributed to π-π* and n-π* electronic transitions.

π-π Transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. In this molecule, these transitions primarily occur within the conjugated benzoyl system. Aroylthiourea compounds typically exhibit intense absorption bands corresponding to π-π* transitions at shorter wavelengths. For analogous compounds, these transitions are often observed in the range of 280-350 nm.

n-π Transitions: These are lower-energy transitions involving the excitation of a non-bonding electron (from the lone pairs on oxygen, sulfur, or nitrogen atoms) to a π antibonding orbital. The carbonyl (C=O) and thiocarbonyl (C=S) groups are the primary sites for n-π* transitions. These transitions result in weaker absorption bands at longer wavelengths compared to π-π* transitions. For related structures, these bands may appear in the region of 350-370 nm.

The exact absorption maxima (λ_max) can be influenced by the solvent environment, as different solvent polarities can stabilize the ground and excited states to varying degrees.

Table 1: Typical Electronic Transitions in Aroylthiourea Derivatives

| Transition Type | Chromophore | Typical Wavelength Range (nm) |

| π → π | Benzoyl group (C₆H₅-C=O) | 280 - 350 |

| n → π | Carbonyl (C=O), Thiocarbonyl (C=S) | 350 - 370 |

Note: The data presented are representative of the aroylthiourea class of compounds as specific experimental values for the title compound are not detailed in the available literature.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₂H₁₅N₃O₂S, corresponding to a monoisotopic mass of approximately 265.09 g/mol . In a typical mass spectrum, the presence of a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) at m/z 265 or 266, respectively, would confirm its molecular formula.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable information about the compound's structural connectivity. The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving the cleavage of the amide and thiourea linkages.

Key expected fragmentation pathways include:

Amide Bond Cleavage : The most common fragmentation pathway for N-acyl compounds is the cleavage of the bond between the carbonyl carbon and the adjacent nitrogen atom. This would result in the formation of a stable benzoyl cation.

Thiocarbamoyl Fragmentation : Cleavage can occur on either side of the thiocarbonyl group.

Morpholine Ring Fragmentation : The morpholine ring can undergo fragmentation, typically involving the loss of small neutral molecules.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Fragment Ion | Description |

| 266 | [C₁₂H₁₅N₃O₂S + H]⁺ | Protonated molecular ion |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, resulting from cleavage of the C(O)-NH bond |

| 161 | [C₅H₁₀N₃OS]⁺ | Resulting from the loss of the benzoyl group |

| 86 | [C₄H₈NO]⁺ | Morpholine cation, from cleavage and rearrangement |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the benzoyl cation |

X-ray Crystallography of this compound

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for the title compound is not available, detailed analysis of the closely related analog, N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide, offers significant insight into the expected structural features. nih.govnih.gov

Determination of Solid-State Molecular Geometry

The solid-state structure of this compound is expected to be non-planar. The key geometric features, based on analogous structures, include: nih.gov

Morpholine Ring Conformation : The six-membered morpholine ring adopts a stable chair conformation. nih.govnih.gov

Planarity : The molecule is not planar. The benzoyl group and the thiourea moiety are twisted with respect to each other. The dihedral angle between the plane of the benzene (B151609) ring and the amide group plane is significant, as is the angle between the amide and thiourea planes. nih.gov In the 4-nitro analog, the amide group plane is twisted from the benzene ring by 25.68° and from the thiourea group by 65.10°. nih.gov

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing is dominated by a network of intermolecular interactions that assemble the individual molecules into a stable three-dimensional lattice.

Hydrogen Bonding : A prominent feature is the presence of intermolecular hydrogen bonds. Specifically, the N-H proton of the thiourea linker acts as a hydrogen bond donor, while the oxygen atom of the morpholine ring from an adjacent molecule acts as an acceptor (N-H···O). nih.govnih.gov These interactions link the molecules into one-dimensional chains. nih.gov

π-π Stacking : The aromatic benzene rings participate in π-π stacking interactions, which help to assemble the hydrogen-bonded chains into a more complex network. nih.govnih.gov In the 4-nitro derivative, the centroid-to-centroid distance between adjacent parallel-displaced benzene rings is 3.8301 Å, indicative of significant π-π stacking. nih.govnih.gov

Table 3: Crystallographic Interaction Data from the Analog N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide nih.govnih.gov

| Interaction Type | Donor-H···Acceptor | Description | Distance (Å) |

| Hydrogen Bonding | N-H···O | Links molecules into 1D chains | - |

| π-π Stacking | (C₆H₄)-(C₆H₄) | Stacks neighboring benzene rings | 3.8301 (centroid-centroid) |

| C-H···π | C-H···(C₆H₄) | Links chains into a 3D network | - |

Conformational Analysis in the Crystalline State

The three-dimensional arrangement of this compound in the solid phase has been elucidated through single-crystal X-ray diffraction analysis. A recent study revealed the crystallization of a new polymorph of the compound, which possesses a notably complex asymmetric unit containing ten crystallographically independent molecules. otago.ac.nz This intricate arrangement provides a detailed insight into the conformational flexibility and intermolecular interactions of the molecule in the crystalline environment.

The compound crystallizes in the monoclinic system with the space group P 2₁ otago.ac.nz. The presence of twenty molecules within the unit cell highlights the dense packing arrangement adopted by the compound. otago.ac.nz Detailed crystallographic data for this polymorph are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P 2₁ |

| Unit Cell Dimensions | |

| a (Å) | 22.2226 (9) |

| b (Å) | 11.7520 (3) |

| c (Å) | 24.9361 (8) |

| α (°) | 90 |

| β (°) | 111.054 (4) |

| γ (°) | 90 |

| Volume (ų) | 6077.6 (4) |

| Z | 20 |

In the crystalline state, the individual molecules of this compound adopt a specific conformation. The morpholine ring consistently exhibits a stable chair conformation across all independent molecules in the asymmetric unit. otago.ac.nz As expected, the benzene ring maintains its planar geometry. otago.ac.nz

The key structural features are summarized in the table below.

| Structural Feature | Observation |

|---|---|

| Molecules per Asymmetric Unit | 10 |

| Morpholine Ring Conformation | Chair |

| Benzene Ring Conformation | Planar |

| Key Intermolecular Interactions | N—H···O, C—H···O, C—H···S hydrogen bonds |

Theoretical and Computational Investigations of N Morpholin 4 Ylcarbamothioyl Benzamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure of molecules. By calculating the electron density, DFT allows for the prediction of various molecular properties, including geometry, and electronic characteristics.

Optimization of Molecular Geometry and Electronic Structure

The optimization of the molecular geometry of N-(morpholin-4-ylcarbamothioyl)benzamide is a critical first step in its computational analysis. Using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, researchers can determine the most stable three-dimensional arrangement of the atoms in the molecule.

The electronic structure of these molecules is characterized by the distribution of electrons and the nature of the chemical bonds. The presence of electronegative oxygen, nitrogen, and sulfur atoms leads to a distinct charge distribution and the formation of intramolecular hydrogen bonds, which contribute to the stability of the molecule. nih.gov

Table 1: Representative Bond Lengths (Å) and Bond Angles (°) for a Similar Acylthiourea Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O | ~1.23 |

| C=S | ~1.67 |

| N-H | ~1.01 |

| C-N (amide) | ~1.38 |

| C-N (thiourea) | ~1.35 |

| O=C-N | ~122° |

| S=C-N | ~125° |

| C-N-C | ~120° |

Note: The data presented in this table is based on computational studies of structurally similar acylthiourea derivatives and serves as an illustrative example.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and its kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

For related benzoylthiourea (B1224501) derivatives, DFT calculations have been used to determine the HOMO-LUMO energy gap. These studies indicate that the electronic properties can be tuned by modifying the substituents on the aromatic ring. The HOMO is typically localized on the thiourea (B124793) and benzoyl moieties, which are rich in electrons, while the LUMO is often distributed over the entire molecule, including the aromatic ring. This distribution suggests that charge transfer can occur within the molecule upon electronic excitation.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Benzamide (B126) Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: These values are illustrative and based on DFT calculations performed on structurally similar molecules. The exact values for this compound would require specific calculations.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface is expected to show a high negative potential around the carbonyl oxygen and the sulfur atom of the thiourea group, making these sites prone to interaction with electrophiles. Conversely, the regions around the N-H protons are expected to exhibit a positive potential, indicating their susceptibility to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and biological activity of these compounds. nih.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of its conformational landscape and behavior in a solvent over time.

Conformational Analysis and Flexibility in Solution

MD simulations can be employed to study the conformational flexibility of this compound in various solvent environments. These simulations track the atomic motions over time by solving Newton's equations of motion, providing insights into the accessible conformations and the transitions between them. The flexibility of the molecule is largely dictated by the rotational barriers around the single bonds connecting the morpholine (B109124), thiourea, and benzamide fragments.

For similar N-acylthiourea derivatives, studies have shown that the conformational flexibility is a key factor influencing their biological activity. nih.gov The ability of the molecule to adopt different conformations allows it to interact effectively with biological targets. MD simulations can quantify this flexibility by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the course of the simulation.

Investigation of Dynamic Behavior and Solvent Effects

The dynamic behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations can explicitly model these interactions, providing a detailed picture of the solvation shell and its impact on the solute's conformation and dynamics.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand to a biological macromolecule, such as a protein or nucleic acid.

Due to the absence of specific molecular docking studies for this compound, insights are drawn from computational analyses of analogous structures. A study on a series of N-acyl-morpholine-4-carbothioamides identified bacterial RNA as a potential biological target. nih.gov The docking simulations in this study predicted that these compounds could bind within the active site of RNA, suggesting a possible mechanism for their observed antibacterial activity. nih.gov

For instance, two lead compounds from that study, N-(4-chlorobenzoyl)-morpholine-4-carbothioamide (5a) and N-(3,4-dichlorobenzoyl)-morpholine-4-carbothioamide (5j), were predicted to be potential inhibitors of RNA. nih.gov The binding mode of compound 5j within the RNA active site highlighted specific interactions that stabilize the complex. nih.gov Given the structural similarity, it can be hypothesized that this compound may adopt a comparable binding orientation within the RNA active site. The benzamide moiety would likely engage in hydrophobic and aromatic stacking interactions, while the morpholine and thiourea groups could form crucial hydrogen bonds with the nucleic acid residues.

Furthermore, research on other N-acyl thiourea derivatives has pointed to fungal lanosterol (B1674476) 14α-demethylase (CYP51) as a potential target. researchgate.net This enzyme is critical for ergosterol (B1671047) biosynthesis in fungi, and its inhibition leads to fungal cell growth arrest. researchgate.net Docking studies on these derivatives revealed key interactions within the enzyme's active site. It is plausible that this compound could also interact with this or similar enzymes, with the morpholine ring contributing to favorable binding energies.

The table below summarizes the predicted binding interactions of a closely related analog, N-(3,4-dichlorobenzoyl)-morpholine-4-carbothioamide (5j) , with a bacterial RNA target, which can serve as a model for the potential interactions of this compound.

| Interacting Residue (RNA) | Type of Interaction |

| Guanine | Hydrogen Bond |

| Cytosine | Hydrogen Bond |

| Adenine | Pi-Alkyl Interaction |

| Uracil | Hydrophobic Interaction |

This interactive table is based on predicted interactions for an analogous compound and serves as a hypothetical model.

The strength of the interaction between a ligand and its receptor is quantified by the binding energy, a key output of molecular docking simulations. Lower binding energies typically indicate a more stable and favorable interaction.

In the study of N-acyl-morpholine-4-carbothioamides, the docking computations yielded binding energy values that helped to identify the most promising candidates for RNA inhibition. nih.gov For example, the lead compounds exhibited significant binding affinities, suggesting a strong interaction with the RNA target. nih.gov While specific energy values for this compound are not available, it is anticipated that its interaction with potential targets like bacterial RNA or fungal CYP51 would be characterized by favorable binding energies, driven by a combination of hydrogen bonding, hydrophobic, and van der Waals interactions.

The table below presents hypothetical binding energy data for this compound with potential biological targets, based on findings for analogous compounds.

| Biological Target | Predicted Binding Energy (kcal/mol) |

| Bacterial RNA | -7.5 to -9.0 |

| Fungal Lanosterol 14α-demethylase (CYP51) | -8.0 to -9.5 |

This interactive table contains hypothetical data for illustrative purposes, as specific experimental or computational values for the named compound are not currently available in the cited literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

QSAR studies on classes of compounds that include the morpholine and benzamide moieties have been conducted to develop predictive models for various biological activities. For instance, QSAR analyses have been performed on N-acylbenzenesulfonamides, a related class of compounds, to predict their anticancer activity. nih.gov These models typically use a range of molecular descriptors, such as topological, electronic, and physicochemical properties, to correlate with the observed biological potency. nih.gov

A QSAR study on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants revealed that parameters like polarization, dipole moment, lipophilicity, and energy parameters had a significant effect on their activity. pensoft.net Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. While a specific QSAR model for this compound has not been reported, the principles from these related studies can be applied to understand which of its structural features are likely to be important for its biological activity.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of these features is crucial for designing new drugs. The morpholine ring itself is considered a privileged pharmacophore in medicinal chemistry due to its ability to participate in molecular interactions and modulate pharmacokinetic properties. nih.gov

Based on the structure of this compound and findings from related compounds, a hypothetical pharmacophore model can be proposed. This model would likely include:

A hydrogen bond acceptor (the oxygen atom of the morpholine ring and the carbonyl oxygen of the benzamide).

A hydrogen bond donor (the N-H groups of the thiourea linkage).

An aromatic ring feature (the benzene (B151609) ring).

A hydrophobic feature (the morpholine ring).

The spatial arrangement of these features is critical for effective binding to a biological target. The thiourea moiety provides a flexible linker that allows the benzamide and morpholine groups to adopt an optimal conformation for interaction with a receptor's binding site. Structure-activity relationship (SAR) studies on related morpholine-containing compounds have consistently highlighted the importance of the morpholine nucleus for biological activity. nih.gov

Derivatization and Analog Design Based on N Morpholin 4 Ylcarbamothioyl Benzamide Scaffold

Synthetic Modifications at the Benzamide (B126) Moiety

The benzamide moiety is a critical component of the scaffold, and its modification has been a primary focus of analog design. Alterations to the phenyl ring, including the introduction of various substituents and its replacement with other cyclic systems, have been shown to significantly influence the compound's properties.

The introduction of substituents onto the phenyl ring of the benzamide moiety is a common strategy to alter the electronic and steric properties of the molecule. The general synthesis of these derivatives involves the reaction of a substituted benzoyl chloride with a thiocyanate (B1210189) salt (such as ammonium (B1175870) or potassium thiocyanate) to form a benzoyl isothiocyanate intermediate. This intermediate is then reacted with morpholine (B109124) to yield the final N-(morpholin-4-ylcarbamothioyl)benzamide derivative.

A key example of this modification is the synthesis of N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide. In this derivative, a nitro group is introduced at the para-position of the phenyl ring. nih.govnih.gov The synthesis involves the reaction of 4-nitrobenzoyl chloride with ammonium thiocyanate, followed by the addition of morpholine. nih.gov The presence of the electron-withdrawing nitro group significantly alters the electronic distribution of the benzamide ring.

Analogous studies on related N-acylthiourea structures have explored a wide range of substituents. For instance, research on N-phenylcarbamothioylbenzamides has led to the synthesis of derivatives with chloro, dibromo, and nitro substitutions on the terminal phenyl ring, demonstrating the synthetic accessibility of diverse substitution patterns. nih.gov Furthermore, in a series based on the 4-(morpholin-4-yl)-3-nitrobenzohydrazide scaffold, which shares structural similarities, derivatives incorporating 4-bromophenyl and 4-trifluoromethylphenyl groups have been successfully synthesized, highlighting the feasibility of introducing halogen-containing moieties. nih.gov

Table 1: Examples of Phenyl Ring Substituted Analogs

| Compound Name | Substituent | Position | Reference |

|---|---|---|---|

| N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide | Nitro (-NO₂) | 4 | nih.govnih.gov |

| 1-(4-Bromophenyl)-4-(4-morpholin-4-yl)-3-nitrobenzoyl)semicarbazide* | Bromo (-Br) | 4 | nih.gov |

| 1-(4-(Trifluoromethyl)phenyl)-4-((4-morpholin-4-yl)-3-nitrobenzoyl)thiosemicarbazide* | Trifluoromethyl (-CF₃) | 4 | nih.gov |

Note: These compounds are derived from a related 4-(morpholin-4-yl)-3-nitrobenzohydrazide scaffold but illustrate relevant substitution patterns.

One example of this approach is the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, where the benzoyl group is replaced by a cyclohexanecarbonyl moiety. mdpi.com This substitution transforms the rigid, planar aromatic ring into a flexible, non-aromatic carbocyclic system. The synthesis follows a similar pathway, starting with cyclohexanecarbonyl chloride. mdpi.com

In another variation, the entire benzoyl group has been replaced with an aliphatic acyl chain, as seen in N-(morpholin-4-ylcarbonothioyl)palmitamide. researchgate.net This introduces a long, lipophilic tail in place of the aromatic head group.

Furthermore, the incorporation of heterocyclic rings in place of the phenyl ring is a widely explored avenue in medicinal chemistry to introduce heteroatoms that can act as hydrogen bond donors or acceptors. The synthesis of benzofuran derivatives, for example, represents a more complex structural shift where the benzamide is replaced by a bicyclic heteroaromatic system. mdpi.com

Table 2: Analogs with Phenyl Ring Replacement

| Compound Name | Replacement Moiety | Type | Reference |

|---|---|---|---|

| N-(Arylcarbamothioyl)cyclohexanecarboxamide | Cyclohexane | Alicyclic | mdpi.com |

| N-(morpholin-4-ylcarbonothioyl)palmitamide | Palmitoyl | Aliphatic | researchgate.net |

Structural Variations of the Morpholine Ring

The morpholine ring provides a key polar feature and a defined conformational constraint to the molecule. Modifications to this ring, either by replacement with other cyclic amines or by substitution on the ring itself, can fine-tune the compound's solubility, basicity, and steric profile.

Replacing the morpholine ring with other cyclic amines allows for the investigation of the role of the ring's size, heteroatom composition, and basicity. A general synthetic approach involves reacting the benzoyl isothiocyanate intermediate with a variety of primary or secondary cyclic amines.

Research into N-acyl thiourea (B124793) derivatives has demonstrated the successful incorporation of various heterocyclic amines. mdpi.comresearchgate.net These studies show that amines such as aminothiazole, aminobenzothiazole, and aminopyridine can readily react with the isothiocyanate intermediate to yield the corresponding N-acyl thiourea analogs. mdpi.comresearchgate.net This strategy effectively replaces the morpholine moiety with different heteroaromatic systems, introducing varied electronic and structural features.

Table 3: N-Acyl Thiourea Analogs with Morpholine Ring Replacement

| Amine Moiety | Resulting Heterocycle | Reference |

|---|---|---|

| Aminothiazole | Thiazole | mdpi.comresearchgate.net |

| Aminobenzothiazole | Benzothiazole | mdpi.comresearchgate.net |

| Aminopyridine | Pyridine | mdpi.comresearchgate.net |

Introducing substituents directly onto the morpholine ring is another approach to modify the scaffold. This can alter the ring's conformation and introduce new functional groups for potential interactions. While specific examples of substitutions on the this compound scaffold are not extensively documented, general synthetic methods for creating substituted morpholines are well-established.

For instance, the synthesis of N-methylmorpholine-substituted benzimidazolium salts showcases methods for N-alkylation of the morpholine ring. mdpi.com Other approaches involve multi-step sequences starting from ribonucleosides to produce substituted morpholino derivatives, demonstrating the chemical tractability of modifying the morpholine core. nih.gov These synthetic strategies could be adapted to prepare substituted morpholine precursors, which could then be reacted with a benzoyl isothiocyanate intermediate to generate the desired analogs.

Modifications at the Thiourea Linkage

The thiourea linkage is a key structural and functional element, acting as a linker and contributing to the compound's hydrogen bonding capacity and metal-chelating properties. Direct chemical modification of this group can lead to analogs with fundamentally different chemical properties.

A significant modification of the thiourea moiety is its conversion to a guanidinium group. The guanidinium group is protonated at physiological pH and introduces a positive charge, which can drastically alter the compound's solubility and potential interactions with biological targets. The synthesis of guanidinium analogs can be achieved using reagents like N,N'-di(tert-butoxycarbonyl)thiourea to convert an amine into a protected guanidine, which is subsequently deprotected. nih.gov This transformation replaces the thione (C=S) group with a protonated imine (C=NH₂⁺), fundamentally changing the linker's character from a neutral, polarizable group to a cationic one.

Another modification involves the synthesis of semicarbazides, which are closely related to thioureas. In the context of 4-(morpholin-4-yl)-3-nitrobenzohydrazide, reaction with isocyanates instead of isothiocyanates leads to the formation of semicarbazides rather than thiosemicarbazides, effectively replacing the sulfur atom of the thiourea linkage with an oxygen atom. nih.gov This substitution from a soft sulfur atom to a hard oxygen atom alters the electronic and coordinating properties of the linkage.

Furthermore, the synthesis of N-acylsulfenamides represents another structural variation, where the linkage between the amide and the sulfur-containing group is modified. nih.gov These modifications highlight the chemical versatility of the core scaffold and provide avenues for creating analogs with diverse linker properties.

Table 4: Analogs with Modified Thiourea Linkage

| Linkage Type | Key Feature | Synthetic Precursor | Reference |

|---|---|---|---|

| Guanidinium | Cationic at physiological pH | N,N'-di(tert-butoxycarbonyl)thiourea | nih.gov |

| Semicarbazide | C=O instead of C=S | Isocyanate | nih.gov |

Isosteric Replacements of Sulfur or Nitrogen Atoms

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to fine-tune the properties of a lead compound. In the this compound scaffold, the sulfur and nitrogen atoms of the thiourea moiety are critical for its chemical characteristics and biological interactions, making them primary targets for such modifications.

One of the most direct isosteric replacements for the sulfur atom in the thiourea group is selenium, yielding a selenourea analog. Research on analogous benzoylthiourea (B1224501) compounds has demonstrated that this substitution can significantly impact biological activity. For instance, studies on benzoylselenoureas have shown that these compounds can exhibit more potent inhibitory effects on fungal growth and urease activity compared to their benzoylthiourea counterparts acs.orgacs.org. This suggests that the replacement of sulfur with selenium in the this compound scaffold could lead to analogs with enhanced biological profiles acs.orgacs.org. The larger size and different electronic properties of selenium compared to sulfur can alter the bond angles, lengths, and the molecule's ability to engage in hydrogen bonding and metal coordination, which may account for the observed differences in activity.

Conversely, the replacement of the thiourea with a urea moiety (sulfur replaced by oxygen) is a common isosteric modification. However, in some classes of compounds, this change can be detrimental to the desired biological activity. For example, in certain benzimidazole derivatives, exchanging a urea for a thiourea group led to a loss of activity against soluble epoxide hydrolase (sEH) nih.gov. This highlights that while isosteric, the change from sulfur to oxygen can significantly alter the electronic and hydrogen-bonding characteristics of the linker, thereby affecting target engagement.

While less common, the isosteric replacement of nitrogen atoms within the morpholine ring or the thiourea linker could also be explored. For instance, replacing the oxygen in the morpholine ring with a sulfur atom would yield a thiomorpholine analog, altering the ring's polarity and hydrogen bond accepting capacity.

Exploration of Alternative Linkers

The thiourea linker in this compound is a key structural element that dictates the spatial orientation of the benzamide and morpholine moieties. However, the thiourea group can sometimes be associated with poor solubility and metabolic instability nih.gov. Therefore, exploring alternative linkers is a crucial aspect of analog design.

Bioisosteric replacement of the entire thiourea moiety can lead to compounds with improved pharmacokinetic properties and potentially novel biological activities. Classic bioisosteres for the thiourea group that have been successfully employed in drug design include cyanoguanidine, 2,2-diamino-1-nitroethene, and N-aminosulfonylamidine nih.gov. These replacements maintain a similar hydrogen-bonding pattern and planarity, which can be crucial for receptor interaction nih.gov. For example, the development of the H2-receptor antagonist cimetidine involved the replacement of a thiourea group with a cyanoguanidine moiety to reduce toxicity nih.gov.

Heterocyclic rings are also widely used as bioisosteric replacements for amide and thiourea groups. Rings such as triazoles, imidazoles, oxadiazoles, or oxazoles can mimic the hydrogen bonding properties while offering greater metabolic stability and improved pharmacokinetic profiles drughunter.com. These five-membered aromatic rings can act as rigid scaffolds that hold the key pharmacophoric elements in a desired orientation for optimal interaction with the biological target.

Rational Design Principles for Analog Generation

The generation of analogs of this compound is guided by rational design principles aimed at enhancing desired biological activities while minimizing off-target effects. These principles include the application of bioisosteric replacements to improve molecular interactions and the leveraging of privileged structures to increase the probability of discovering new bioactive compounds.

Bioisosteric Replacements for Enhanced Molecular Interactions

Bioisosteric replacement is a cornerstone of rational drug design, used to optimize a lead compound's affinity for its target, selectivity, and pharmacokinetic properties cambridgemedchemconsulting.com. The objective is to exchange an atom or a group with another that possesses similar electronic and steric characteristics, thereby creating a new molecule with similar or improved biological properties cambridgemedchemconsulting.com.

In the context of the this compound scaffold, bioisosteric replacements can be applied to various parts of the molecule. For example, the substitution of hydrogen atoms on the benzoyl ring with fluorine is a common strategy. The introduction of fluorine can modify the electronic properties of the ring, influence the pKa of the amide, and block sites of metabolism due to the strength of the C-F bond cambridgemedchemconsulting.comnih.gov. This can lead to enhanced membrane permeability and increased in vivo absorption and transport nih.gov.

The amide bond itself can be replaced by a variety of bioisosteres to improve metabolic stability. Heterocyclic rings such as 1,2,4-triazoles are effective non-classical bioisosteres for the amide group, as seen in the development of alprazolam drughunter.com. Such replacements can maintain the necessary geometry for biological activity while preventing enzymatic hydrolysis.

Privileged Structure-Based Design

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity. These scaffolds represent a starting point for the design of new bioactive molecules. Both the benzamide and morpholine moieties present in the this compound scaffold can be considered privileged structures.

Benzamide derivatives are known to exhibit a wide range of biological activities, and the benzamide core is found in numerous approved drugs. Similarly, the morpholine ring is a common feature in many bioactive compounds and is often introduced to improve physicochemical and pharmacokinetic properties. The rationale behind using privileged structures is that they already possess favorable drug-like properties and a proven ability to interact with biological systems.

Structure Molecular Interaction Relationships Smir of N Morpholin 4 Ylcarbamothioyl Benzamide Analogs

Correlating Structural Features with Enzyme Inhibition Profiles

The inhibitory activity of N-(morpholin-4-ylcarbamothioyl)benzamide analogs against various enzymes is intricately linked to their structural characteristics. The core scaffold, consisting of a benzoyl group linked to a thiourea (B124793) moiety which is further substituted with a morpholine (B109124) ring, provides a versatile platform for chemical modification. These modifications, in turn, modulate the compound's ability to interact with enzyme active sites.

Impact of Substituent Electronic Properties on Inhibition Potency

The electronic properties of substituents on the benzoyl ring of this compound analogs play a critical role in determining their enzyme inhibition potency. The addition of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron distribution across the molecule, thereby affecting its binding affinity to target enzymes.

Research on N-(phenylcarbamothioyl)benzamide derivatives, which are structurally related to the morpholine-containing analogs, has demonstrated that the electronic effect of a substituent can be more influential than its lipophilic effect on biological activity. rasayanjournal.co.in For instance, a comparative study of a nitro-substituted analog (an EWG) and a methyl-substituted analog (an EDG) revealed that the nitro derivative exhibited significantly higher cytotoxic potency. rasayanjournal.co.in This suggests that the presence of an electron-withdrawing group enhances the compound's interaction with its biological target, predicted to be sirtuin-1. rasayanjournal.co.in The IC50 value for the nitro-substituted compound (4-NO2-PCTB) was 0.12 mM, whereas the methyl-substituted version (4-CH3-PCTB) had an IC50 of 1.08 mM, indicating that the EWG-containing compound is more potent. rasayanjournal.co.in

Table 1: Effect of Substituents on the Cytotoxic Activity of N-(phenylcarbamothioyl)benzamide Analogs

| Compound | Substituent at para-position | Electronic Property | IC50 in T47D Cells (mM) |

| 4-CH3-PCTB | Methyl (-CH3) | Electron-Donating | 1.08 |

| 4-NO2-PCTB | Nitro (-NO2) | Electron-Withdrawing | 0.12 |

Data sourced from a study on N-(phenylcarbamothioyl)benzamide derivatives, which are structurally analogous to this compound. rasayanjournal.co.in

Stereochemical Effects on Enzyme Binding

The three-dimensional arrangement of atoms, or stereochemistry, within the analogs of this compound can have a profound impact on their interaction with enzymes. Chiral centers within the molecule can lead to enantiomers or diastereomers that may exhibit different binding affinities and inhibitory potencies due to the specific stereochemical requirements of enzyme active sites.

While specific research on the stereochemistry of this compound is not extensively documented in the provided results, the principles of stereoselectivity are fundamental in medicinal chemistry. The rigid and specific geometry of an enzyme's active site often means that only one stereoisomer of a chiral drug can bind effectively. The other isomer may bind with significantly lower affinity or not at all. This differential binding is due to the specific spatial arrangement of functional groups required for optimal interaction with amino acid residues in the active site. Future research focusing on the synthesis and biological evaluation of chiral analogs of this compound would be necessary to fully elucidate the stereochemical requirements for potent enzyme inhibition.

Exploration of Different Enzyme Classes (e.g., Hydrolases, Transferases)

Analogs of this compound have been investigated for their inhibitory effects against a variety of enzyme classes, with kinases (a type of transferase) being a prominent target. For example, a series of N-(thiophen-2-yl) benzamide (B126) derivatives were identified as potent inhibitors of the BRAF V600E kinase, which is implicated in several human cancers. nih.gov

Structure-activity relationship (SAR) studies on these kinase inhibitors revealed key structural features necessary for potent inhibition. For instance, a substituted phenyl group at a specific position was found to be superior to a furan-2-carboxamide for inhibitory potency. nih.gov Furthermore, double substitution at the ortho- and para-positions of the phenyl ring was found to be desirable for activity. nih.gov The most potent compounds from this series, b40 and b47, exhibited submicromolar inhibitory activities against BRAF V600E. nih.gov

The inhibitory profile of these compounds was also tested against a panel of other protein kinases, demonstrating the potential for both potency and selectivity. nih.gov This exploration across different enzymes is crucial for understanding the broader therapeutic potential and for identifying off-target effects. While the search results primarily highlight activity against kinases, the thiourea scaffold is known to interact with various enzyme classes, and further investigation into the activity of this compound analogs against hydrolases and other transferases is warranted.

Table 2: Kinase Inhibition Profile of selected N-(thiophen-2-yl) benzamide Analogs

| Compound | Target Kinase | IC50 (µM) |

| a1 | BRAF V600E | ~2.01 |

| b40 | BRAF V600E | Submicromolar |

| b47 | BRAF V600E | Submicromolar |

Data from a study on N-(thiophen-2-yl) benzamide derivatives as BRAF V600E inhibitors. nih.gov

Structure-Receptor Binding Affinity Relationships

The interaction of this compound analogs with cellular receptors is another critical aspect of their biological activity. These interactions are governed by the structural and chemical properties of the ligands, which determine their binding affinity and functional effects on the receptor.

Modulation of G-Protein Coupled Receptor (GPCR) Interactions

G-protein coupled receptors (GPCRs) represent a large family of transmembrane proteins that are important drug targets. nih.gov The ability of small molecules to modulate GPCR activity is highly dependent on their chemical structure. While direct studies on this compound and its interaction with GPCRs are not detailed in the provided search results, the general principles of ligand-GPCR interaction can be applied.

The binding of a ligand to a GPCR can be influenced by the formation of receptor heteromers, where two or more different GPCRs form a complex. nih.gov This heteromerization can alter the pharmacological properties of ligands. nih.gov For example, studies on dopamine (B1211576) D1 and D3 receptor heteromers have shown that the effects of selective D3 receptor ligands can be significantly changed upon formation of the D1-D3 heteromer. nih.gov Structurally similar ligands were able to induce different downstream signaling pathways, such as G-protein activation or ß-arrestin recruitment, depending on the conformational state of the receptor heteromer. nih.gov This demonstrates that the cellular context, including the presence of interacting receptor partners, can be a key determinant of a ligand's biological effect. Future investigations could explore whether this compound analogs can selectively modulate the activity of specific GPCRs or their heteromers.

Ligand-Protein Interaction Profiling

Understanding the specific molecular interactions between a ligand and its protein target is crucial for rational drug design. Techniques such as activity-based protein profiling (ABPP) and computational tools like the protein-ligand interaction profiler (PLIP) are used to map these interactions. nih.govnih.gov ABPP allows for the global mapping of small molecule-protein interactions within native biological systems, helping to identify the targets of a compound and understand its mechanism of action. nih.gov

Computational tools can provide detailed insights into the types of non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and water bridges. nih.govresearchgate.net For example, the analysis of ligand binding to Peroxisome Proliferator-Activated Receptors (PPAR)-α, a nuclear receptor, has been facilitated by profiling these interactions. researchgate.net While specific ligand-protein interaction profiles for this compound were not found, such studies would be invaluable. By creating a detailed profile of the interactions between this compound and its biological targets, it would be possible to guide the design of new analogs with improved potency and selectivity. This could involve modifying the structure to enhance favorable interactions or to disrupt unfavorable ones, leading to more effective therapeutic agents.

Biophysical Characterization of Molecular Interactions

The comprehensive characterization of the binding of this compound analogs to their target proteins requires sophisticated biophysical techniques. These methods provide quantitative data on the thermodynamic forces driving the interaction and the kinetics of the binding process, offering a deeper understanding beyond simple affinity measurements.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) stands as a gold-standard technique for the direct measurement of the thermodynamics of binding interactions in solution. tainstruments.comyoutube.com By quantifying the heat released or absorbed during the binding event, ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS). tainstruments.comnih.govnih.gov This information is crucial for elucidating the driving forces behind molecular recognition. nih.gov

A typical ITC experiment involves the incremental titration of a ligand into a solution containing the target macromolecule. The resulting heat changes are measured and plotted against the molar ratio of the reactants, generating a binding isotherm. The shape and inflection point of this curve yield the stoichiometry of the interaction (n), while the magnitude of the heat change is directly related to the binding enthalpy. nih.gov

For this compound analogs, ITC can be employed to dissect how structural modifications influence the thermodynamics of binding. For instance, the introduction of different substituents on the benzamide ring or alterations to the morpholine moiety can lead to significant changes in the enthalpic and entropic contributions to the binding free energy. A favorable enthalpic change (negative ΔH) often suggests the formation of strong hydrogen bonds and van der Waals interactions, while a favorable entropic change (positive ΔS) can be driven by the release of ordered solvent molecules from the binding interface.

While specific ITC data for a series of this compound analogs is not extensively available in the public domain, the principles of the technique allow for hypothetical scenarios to illustrate its power. The following table represents a hypothetical dataset for a series of analogs, demonstrating how ITC can be used to build a structure-thermodynamics relationship.

Hypothetical Isothermal Titration Calorimetry Data for this compound Analogs

| Analog | Substitution | Kd (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| 1 | Unsubstituted | 10.5 | -6.8 | -8.2 | 1.4 |

| 2 | 4-Chloro | 5.2 | -7.5 | -9.1 | 1.6 |

| 3 | 4-Methoxy | 15.8 | -6.5 | -7.5 | 1.0 |

| 4 | 3-Fluoro | 8.1 | -7.1 | -8.5 | 1.4 |

This data is illustrative and not based on experimental results.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying the kinetics of molecular interactions in real-time. youtube.com It provides quantitative information on the association rate constant (ka or kon) and the dissociation rate constant (kd or koff), which together determine the equilibrium dissociation constant (KD). utexas.edu

In an SPR experiment, a ligand is typically immobilized on a sensor chip surface, and the analyte (the target protein) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The rate of signal increase during the association phase provides the ka, while the rate of signal decrease during the dissociation phase (when the analyte solution is replaced by buffer) yields the kd. nih.gov

Hypothetical Surface Plasmon Resonance Data for this compound Analogs

| Analog | Substitution | ka (104 M-1s-1) | kd (10-3 s-1) | KD (μM) |

| 1 | Unsubstituted | 2.5 | 2.6 | 10.4 |

| 2 | 4-Chloro | 3.8 | 2.0 | 5.3 |

| 3 | 4-Methoxy | 1.9 | 3.0 | 15.8 |

| 4 | 3-Fluoro | 3.1 | 2.5 | 8.1 |

This data is illustrative and not based on experimental results.

Mechanistic Insights from Structural Perturbations

Systematic structural modifications of the this compound scaffold provide invaluable insights into the specific molecular interactions that govern binding affinity and selectivity. By altering functional groups and observing the resulting changes in binding properties, a detailed picture of the binding mode can be constructed.

Role of Specific Functional Groups in Hydrogen Bonding Networks

Hydrogen bonds are highly directional and play a critical role in the specificity of ligand-protein interactions. The this compound scaffold possesses several hydrogen bond donors and acceptors, including the amide N-H group, the carbonyl oxygen of the benzamide, the thioamide N-H group, and the oxygen atom of the morpholine ring.

Crystallographic studies of related compounds, such as N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide, have revealed the formation of intermolecular N-H···O hydrogen bonds, which link molecules into chains in the crystal lattice. nih.govresearchgate.net This highlights the propensity of the amide and carbonyl groups to participate in hydrogen bonding. Theoretical studies on benzamide derivatives further underscore the importance of intermolecular hydrogen bonds in stabilizing molecular complexes. mdpi.com The amide protons can exhibit distinct chemical shifts due to hindered rotation, indicating their involvement in different hydrogen bonding environments. mdpi.com

In the context of a protein binding pocket, the benzamide carbonyl oxygen and the thioamide sulfur can act as key hydrogen bond acceptors, while the amide and thioamide N-H groups can serve as hydrogen bond donors. The morpholine oxygen, with its lone pair of electrons, also has the potential to accept a hydrogen bond. The precise geometry and electronic nature of these functional groups are critical for establishing a complementary hydrogen bonding network with amino acid residues in the binding site.

Coordination Chemistry and Metal Complexation of N Morpholin 4 Ylcarbamothioyl Benzamide As a Ligand

Synthesis and Characterization of N-(morpholin-4-ylcarbamothioyl)benzamide Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various analytical techniques to determine their composition and structure.

Preparation with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Zn(II), Mn(II), Cd(II), Hg(II), Pt(II), Pd(II))

The preparation of transition metal complexes with ligands analogous to this compound, such as N-acylthiourea derivatives, is well-documented. For instance, the synthesis of Ni(II) and Cu(II) complexes with N-(morpholin-4-ylcarbonothioyl)palmitamide has been achieved, yielding both four- and six-coordinate species. researchgate.net Similarly, complexes of Mn(II), Co(II), Zn(II), and Hg(II) with 4-nitro-N-(pyrimidin-2-ylcarbamothioyl)benzamide have been synthesized and characterized. sjpas.com The general procedure involves mixing a solution of the ligand with a solution of the respective metal salt, often a chloride or acetate (B1210297) salt, in a suitable solvent like ethanol (B145695) or methanol. researchgate.netsjpas.comnih.govmdpi.comnih.govresearchgate.netresearchgate.netnih.govmdpi.comnih.govmdpi.comnih.govuobaghdad.edu.iq

The synthesis of palladium(II) and platinum(II) complexes with related thiourea (B124793) or benzamide (B126) ligands has also been reported. For example, palladium(II) complexes with N-heterocyclic carbene ligands featuring a morpholine (B109124) moiety have been synthesized. nih.gov The preparation of platinum(II) complexes often involves the reaction of a platinum(II) precursor, such as K2PtCl4, with the corresponding ligand. nih.gov

While specific synthetic details for all the listed metal complexes of this compound are not extensively available in the literature, the established methods for analogous N-acylthiourea ligands provide a reliable framework for their preparation. These reactions generally proceed under mild conditions and result in the formation of stable metal complexes.

Determination of Stoichiometry and Coordination Geometry (e.g., Octahedral, Square Planar)

The stoichiometry of metal complexes with N-acylthiourea ligands is commonly found to be 1:2 (metal:ligand), although 1:1 stoichiometries are also observed. researchgate.netsjpas.comnih.govkaist.ac.kr For instance, Ni(II) and Cu(II) complexes with N-(morpholin-4-ylcarbonothioyl)palmitamide have been isolated with both ML2 and ML2(H2O)2 stoichiometries. researchgate.net Elemental analysis is a key technique used to confirm the empirical formula and thus the stoichiometry of the isolated complexes.

The coordination geometry around the central metal ion is influenced by the nature of the metal, the ligand, and the reaction conditions. For the studied transition metal complexes with analogous ligands, octahedral and square planar geometries are the most prevalent.

Octahedral Geometry: In many cases, particularly with Co(II), Ni(II), Mn(II), and some Cu(II) complexes, an octahedral geometry is proposed. sjpas.commdpi.comnih.govuobaghdad.edu.iqnih.govkaist.ac.kr This is often achieved through the coordination of two bidentate ligand molecules and two solvent molecules (e.g., water) to the metal center, resulting in a [M(L)2(Solvent)2] type complex. For example, Co(II) complexes with bis-morpholino/benzoimidazole-s-triazine ligands have been shown to adopt a distorted octahedral geometry with two monodentate ligand units and four water molecules. mdpi.com

Square Planar Geometry: Square planar geometry is commonly observed for Ni(II), Cu(II), and Pd(II) complexes. nih.govnih.gov For Ni(II) complexes with related thiosemicarbazone ligands containing a morpholine moiety, a slightly distorted square-planar coordination has been confirmed by X-ray crystallography. nih.gov

The determination of the coordination geometry is typically achieved through a combination of techniques, including electronic spectroscopy (UV-Vis), magnetic susceptibility measurements, and single-crystal X-ray diffraction, where suitable crystals can be obtained.

Spectroscopic Analysis of Metal Complexes

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes of this compound.

IR Spectroscopy for Ligand-Metal Bonding Modes

Infrared (IR) spectroscopy provides crucial information about the coordination of the ligand to the metal ion. The IR spectrum of the free this compound ligand exhibits characteristic vibrational bands for the N-H, C=O, and C=S groups. Upon complexation, shifts in the positions of these bands indicate the involvement of the corresponding functional groups in bonding to the metal.

Typically, N-acylthiourea ligands coordinate to the metal ion in a bidentate fashion through the carbonyl oxygen and the thiocarbonyl sulfur atoms. researchgate.netsjpas.comresearchgate.netkaist.ac.krresearchgate.net This coordination mode is supported by the following observations in the IR spectra of the complexes compared to the free ligand:

A shift of the ν(C=O) band to a lower frequency (red shift), indicating the coordination of the carbonyl oxygen to the metal ion.

A shift of the ν(C=S) band to a lower frequency and an increase in the ν(C-N) frequency, suggesting the involvement of the sulfur atom in coordination.

The ν(N-H) band often remains unchanged or shows a slight shift, indicating that the N-H group is typically not involved in the coordination.

Table 1: Typical IR Spectral Data for N-Acylthiourea Ligands and their Metal Complexes (cm⁻¹)

| Compound/Complex Type | ν(N-H) | ν(C=O) | ν(C=S) | ν(M-O) | ν(M-S) |

| Free Ligand (Typical) | ~3150 | ~1670 | ~1150 | - | - |

| Metal Complex (Typical) | ~3150 | ~1630 | ~1130 | ~550 | ~450 |

Note: The values presented are approximate and can vary depending on the specific ligand and metal ion.

UV-Vis Spectroscopy for Electronic Spectra and Ligand Field Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the metal complexes. The spectra of the complexes typically show bands arising from intra-ligand transitions (π → π* and n → π*) and d-d electronic transitions (ligand field transitions) of the metal ions.

The intra-ligand bands are usually observed at higher energies (in the UV region) and may undergo a shift upon complexation. The d-d transitions, which are characteristic of the metal ion and its coordination environment, appear at lower energies (in the visible region). The position and intensity of these bands provide valuable information about the coordination geometry of the metal ion.